Arachidonoyl Glycine-d8
Arachidonoyl Glycine-d8
Arachidonoyl glycine-d8 (NAGly-d8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of NAGly by GC- or LC-mass spectrometry. NAGly has been isolated from cell cultures treated with arachidonoyl ethanolamide (AEA), from extracts of mammalian brain, and has also been synthesized as an analog of AEA for structure/activity testing. NAGly may be produced endogenously via oxidation of AEA, or by transacylation of arachidonoyl coenzyme A. NAGly is reported to have analgesic activities in whole animal experiments. Since it seems to be a very poor ligand for the CB1 receptor, these effects are probably mediated via other signalling pathways.
Brand Name:
Vulcanchem
CAS No.:
1159908-44-7
VCID:
VC0041056
InChI:
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O
Molecular Formula:
C22H35NO3
Molecular Weight:
369.6 g/mol
Arachidonoyl Glycine-d8
CAS No.: 1159908-44-7
Cat. No.: VC0041056
Molecular Formula: C22H35NO3
Molecular Weight: 369.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Arachidonoyl glycine-d8 (NAGly-d8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of NAGly by GC- or LC-mass spectrometry. NAGly has been isolated from cell cultures treated with arachidonoyl ethanolamide (AEA), from extracts of mammalian brain, and has also been synthesized as an analog of AEA for structure/activity testing. NAGly may be produced endogenously via oxidation of AEA, or by transacylation of arachidonoyl coenzyme A. NAGly is reported to have analgesic activities in whole animal experiments. Since it seems to be a very poor ligand for the CB1 receptor, these effects are probably mediated via other signalling pathways. |
|---|---|
| CAS No. | 1159908-44-7 |
| Molecular Formula | C22H35NO3 |
| Molecular Weight | 369.6 g/mol |
| IUPAC Name | 2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
| Standard InChI Key | YLEARPUNMCCKMP-FBFLGLDDSA-N |
| Isomeric SMILES | [2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
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